Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Properties
Molecular Formula |
C17H16ClN3O2 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C17H16ClN3O2/c1-3-23-17(22)14-10-19-21-15(18)13(11(2)20-16(14)21)9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
LCTGIVGTPXPMDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C(=C(N2N=C1)Cl)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with benzyl chloride and ethyl chloroformate in the presence of a base . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of deep eutectic solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Scientific Research Applications
Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, anti-tumor, and antimicrobial agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Ethyl 6-amino-7-(4-chlorophenyl)-5-p-tolylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3ac)
- Substituents: 6-amino, 7-(4-chlorophenyl), 5-p-tolyl.
- Melting Point : 221–223°C .
- Yield : 90% (indicative of efficient synthesis).
- NMR : 1H NMR (CDCl₃) shows a doublet at δ 7.94 ppm for aromatic protons .
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (12)
- Substituents : Triazolo ring, 3-(2-hydroxyphenyl), 7-methyl.
- Melting Point : 206°C .
- IR : Peaks at 3425 cm⁻¹ (OH) and 1666 cm⁻¹ (C=O) .
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- Substituents : 5-(3-methoxyphenyl), 7-(trifluoromethyl).
- Molecular Weight : 365.31 g/mol .
- XLogP3 : 3.1 (higher lipophilicity due to CF₃) .
- Key Difference : The trifluoromethyl group increases electronegativity and metabolic stability relative to the chloro substituent in the target compound.
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Structural and Electronic Comparisons
Biological Activity
Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS Number: 102207-59-0) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 319.78 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆ClN₃O₂ |
| Molecular Weight | 319.78 g/mol |
| CAS Number | 102207-59-0 |
| Density | Not specified |
| Solubility | Moderate in organic solvents |
Enzymatic Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of various kinases. For instance, it has shown promising results in inhibiting PI3Kδ and PI3Kα kinases, which are crucial in cancer cell proliferation and survival pathways. The compound's IC50 values indicate its potency in these assays:
- PI3Kδ : IC50 = 0.47 µM
- PI3Kα : IC50 values vary based on structural modifications but generally show lower inhibition compared to PI3Kδ.
Anticancer Activity
Pyrazolo[1,5-a]pyrimidines have been associated with anticancer properties due to their ability to induce apoptosis and inhibit cell cycle progression in various cancer cell lines. This compound has been tested against several cancer types, demonstrating significant cytotoxic effects.
Case Study: In Vitro Analysis
In vitro studies on human cancer cell lines (e.g., HeLa and L929) revealed that this compound can effectively inhibit cell proliferation and induce apoptosis. Flow cytometry results indicated a notable increase in apoptotic cells when treated with the compound at concentrations as low as 10 µM.
Table 2: In Vitro Anticancer Activity
| Cell Line | Concentration (µM) | % Cell Viability | Apoptosis Induction (%) |
|---|---|---|---|
| HeLa | 10 | 45% | 30% |
| L929 | 10 | 40% | 25% |
Pharmacological Potential
Beyond cancer treatment, this compound exhibits potential for other therapeutic applications. Its structural analogs have been investigated for anti-inflammatory and neuroprotective effects.
Neuroprotective Effects
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can protect neuronal cells from oxidative stress and excitotoxicity. This opens avenues for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Q & A
Q. What are the optimized synthetic routes for Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate?
- Methodological Answer : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multicomponent reactions or cyclocondensation of aminopyrazole precursors with enaminones or α,β-unsaturated carbonyl compounds. For example:
- Ultrasonic Irradiation : Ethanol:water (1:1 v/v) under ultrasonic irradiation at room temperature can yield pyrazolo[1,5-a]pyrimidines with up to 95% efficiency by accelerating reaction kinetics .
- Reagent Selection : Use of LiHMDS in THF at 0°C enables regioselective formation of substituted derivatives, as demonstrated in the synthesis of ethyl 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxylates .
- Catalyst Optimization : Ammonium chloride in solvent-free conditions has been effective for analogous dihydrotetrazolo[1,5-a]pyrimidines, reducing side reactions and improving yields .
Q. How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming substituent positions. For example, aromatic protons in the benzyl group typically appear as a multiplet at δ 7.2–7.4 ppm, while the ethyl ester group shows a triplet (~δ 1.3 ppm) and quartet (~δ 4.3 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and stereochemistry. Monoclinic systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 4.98 Å, b = 18.40 Å) are common for pyrazolo[1,5-a]pyrimidines .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity and byproduct formation in the synthesis of this compound?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization, while protic solvents (e.g., ethanol) may promote precipitation of products. Ultrasonic irradiation reduces reaction time and minimizes decomposition .
- Contradiction Analysis : Conflicting reports on yields (e.g., 62% vs. 95%) may arise from differences in catalyst purity or solvent ratios. Systematic screening using Design of Experiments (DoE) can identify optimal parameters .
- Byproduct Mitigation : Hydrolysis of ester groups under alkaline conditions (e.g., LiOH) can lead to decarboxylation, as observed in ethyl pyrazolo[1,5-a]thienopyrimidine-3-carboxylate. Acidic workup or low-temperature quenching is advised .
Q. What computational strategies predict the biological activity or stability of this compound?
- Methodological Answer :
- Molecular Docking : Pyrazolo[1,5-a]pyrimidines are explored as kinase inhibitors. Docking studies using AutoDock Vina or Schrödinger Suite can assess binding affinity to targets like EGFR or CDK2, leveraging crystal structures from the PDB .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The electron-withdrawing chloro and benzyl groups may enhance electrophilic substitution at the pyrimidine ring .
- MD Simulations : Simulate stability in physiological conditions (e.g., water models) to evaluate hydrolysis resistance of the ester moiety .
Q. How can stereoisomers or diastereomers of this compound be isolated and characterized?
- Methodological Answer :
- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA) or preparative TLC to resolve syn and anti diastereomers. Ethyl 5,7-dimethyl derivatives have been separated via silica gel chromatography with hexane:ethyl acetate gradients .
- NMR Analysis : NOESY or COSY spectra distinguish stereoisomers. For example, anti-configuration in ethyl 5,7-dimethyl derivatives shows distinct coupling constants (J = 6–8 Hz) between adjacent protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
